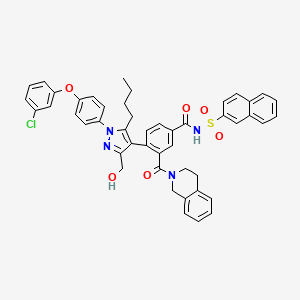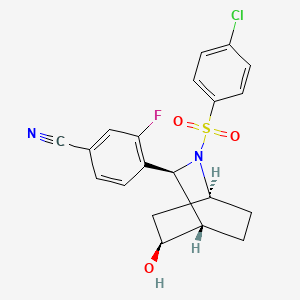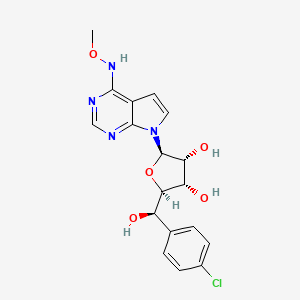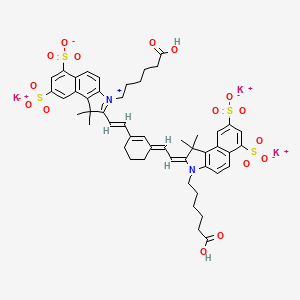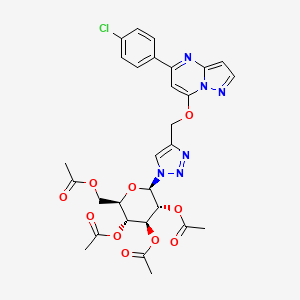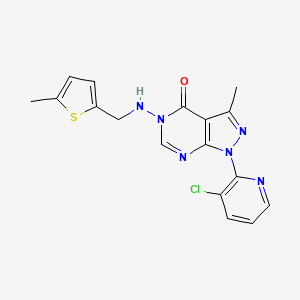
Tmv-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tmv-IN-7 involves the use of tobacco mosaic virus as a biological scaffold. The virus’s anisotropic structure and chemically addressable amino acid residues on both the exterior and interior make it an ideal template for organic and inorganic modifications . The preparation process typically includes the following steps:
Propagation and Isolation: The tobacco mosaic virus is propagated in host plants and then isolated using centrifugation and filtration techniques.
Chemical Modification: The exterior and interior surfaces of the virus are chemically modified using diazonium coupling and amide coupling reactions. These modifications allow for the attachment of various functional groups to the virus particles.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of host plants infected with the tobacco mosaic virus. The virus is then harvested and purified using industrial centrifugation and filtration systems. The chemical modification steps are scaled up using automated reactors to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tmv-IN-7 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like diazonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in ethanol or methanol at low temperatures.
Substitution: Diazonium salts; reactions are conducted in acidic or neutral conditions at room temperature.
Major Products Formed
The major products formed from these reactions include various modified versions of this compound with different functional groups attached, enhancing its properties for specific applications .
Scientific Research Applications
Tmv-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a template for the synthesis of metal-organic frameworks and other nanomaterials.
Biology: Employed in studies of virus-host interactions and the development of antiviral agents.
Medicine: Investigated for its potential in drug delivery systems and as a scaffold for tissue engineering.
Industry: Utilized in the production of nanomaterials for electronics and optics.
Mechanism of Action
The mechanism of action of Tmv-IN-7 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. For example, this compound has been shown to inhibit the polymerization of the tobacco mosaic virus capsid protein, preventing the formation of viral particles . Additionally, it can induce the production of resistance enzymes in host plants, enhancing their defense against viral infections .
Comparison with Similar Compounds
Similar Compounds
Indole Alkaloids: Compounds like aspergilline F and aspergilline G, which also exhibit antiviral activities against the tobacco mosaic virus.
Phenolic Glycosides: Compounds such as those isolated from Thalictrum scabrifolium, which have shown anti-tobacco mosaic virus activities.
Uniqueness of Tmv-IN-7
This compound stands out due to its ability to serve as a versatile scaffold for various chemical modifications, allowing for the creation of a wide range of functionalized materials. Its unique structure and properties make it particularly suitable for applications in nanotechnology and biomedicine .
Properties
Molecular Formula |
C17H15ClN6OS |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-methyl-5-[(5-methylthiophen-2-yl)methylamino]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15ClN6OS/c1-10-5-6-12(26-10)8-21-23-9-20-16-14(17(23)25)11(2)22-24(16)15-13(18)4-3-7-19-15/h3-7,9,21H,8H2,1-2H3 |
InChI Key |
RDQFUIOVEMRISS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNN2C=NC3=C(C2=O)C(=NN3C4=C(C=CC=N4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


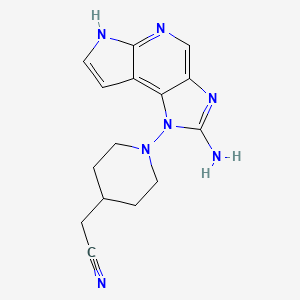
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

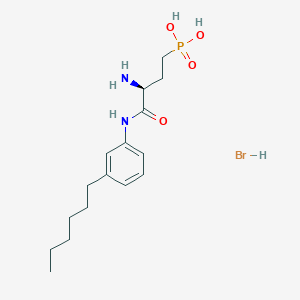
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
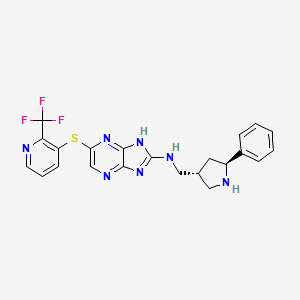
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
